

The Role of RIPK2 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	RIPK2-IN-2				
Cat. No.:	B610489	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical intracellular signaling molecule that plays a pivotal role in the innate immune system.[1][2][3] As a key mediator downstream of the nucleotide-binding oligomerization domain-containing protein (NOD) like receptors, NOD1 and NOD2, RIPK2 is integral to the host's defense against bacterial pathogens.[3][4][5] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and multiple sclerosis, making RIPK2 an attractive therapeutic target for drug development.[6] This technical guide provides an in-depth overview of the role of RIPK2 in innate immunity, focusing on its signaling pathways, and the mechanism of action of its inhibitors.

RIPK2 Structure and Function

RIPK2 is a 540-amino acid protein that belongs to the receptor-interacting protein (RIP) family of kinases.[7] It is composed of three primary domains: an N-terminal serine/threonine kinase domain, an intermediate domain, and a C-terminal caspase activation and recruitment domain (CARD).[2] The CARD domain is essential for the interaction of RIPK2 with upstream NOD receptors, initiating the signaling cascade.[2] Upon activation, RIPK2 undergoes autophosphorylation and ubiquitination, which are crucial for the recruitment of downstream signaling complexes and the subsequent activation of inflammatory pathways.[5][7][8]



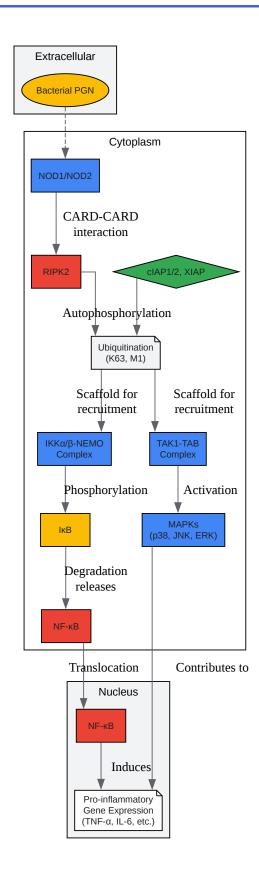
The NOD-RIPK2 Signaling Pathway in Innate Immunity

The canonical role of RIPK2 in innate immunity is to transduce signals from NOD1 and NOD2, which are intracellular pattern recognition receptors that recognize specific motifs within bacterial peptidoglycan.[9] The activation of this pathway leads to the production of proinflammatory cytokines and chemokines, orchestrating an effective immune response to bacterial infection.

Upon recognition of their respective ligands, NOD1 and NOD2 oligomerize and recruit RIPK2 via a homotypic CARD-CARD interaction.[7] This recruitment leads to the autophosphorylation and subsequent polyubiquitination of RIPK2, primarily with K63- and M1-linked ubiquitin chains, by E3 ligases such as cIAP1, cIAP2, and XIAP.[3][7][10] The polyubiquitin chains on RIPK2 serve as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB complex and the IKK complex (IKKα/β-NEMO).[5][7]

Activation of the IKK complex leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκB). This releases the nuclear factor-κB (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and antimicrobial peptides.[5][10] Simultaneously, the activation of the TAK1-TAB complex initiates the mitogenactivated protein kinase (MAPK) signaling cascade, including the p38, JNK, and ERK pathways, which also contribute to the inflammatory response.[5]





Click to download full resolution via product page

Caption: NOD-RIPK2 signaling pathway.



RIPK2 Inhibitors in Innate Immunity

The critical role of RIPK2 in inflammatory signaling has made it a prime target for the development of small molecule inhibitors. These inhibitors aim to modulate the innate immune response by blocking the kinase activity of RIPK2, thereby preventing the downstream activation of NF-κB and MAPK pathways. Several classes of RIPK2 inhibitors have been identified, including Type I and Type II kinase inhibitors, as well as more recent developments in proteolysis-targeting chimeras (PROTACs).

Quantitative Data on RIPK2 Inhibitors

The following table summarizes the in vitro and cellular activities of several key RIPK2 inhibitors.



Inhibitor	Туре	Target(s)	Biochemica I IC50 (nM)	Cellular Potency (nM)	Reference(s
Gefitinib	Туре І	EGFR, RIPK2	51 (p-RIPK2)	~7800 (NF- кВ)	[11]
WEHI-345	Туре І	RIPK2	130	3370.7 (NF- кВ)	[11][12][13]
Ponatinib	Type II	Multi-kinase	6.7	0.8 (NF-кВ)	[11]
Regorafenib	Type II	Multi-kinase	41	-	[11]
Sorafenib	Type II	Multi-kinase	75	-	[11]
GSK583	Туре І	RIPK2	-	-	[6]
OD36	Type I	RIPK2, ALK2	5.3	-	[4]
CSLP37	Туре І	RIPK2	16.3	26 (NOD signaling)	[4][7]
RIPK2-IN-2	PROTAC	RIPK2	-	-	[4]
Compound 10w	Туре І	RIPK2	0.6	1.4 - 16.8 (TNFα production)	[1]
BI 706039	Туре І	RIPK2	-	Blocks MDP- induced TNF- α production in human/murin e cells	[7]

Key Experimental Protocols In Vitro RIPK2 Kinase Assay

This assay measures the enzymatic activity of purified RIPK2 and the inhibitory potential of test compounds.



Materials:

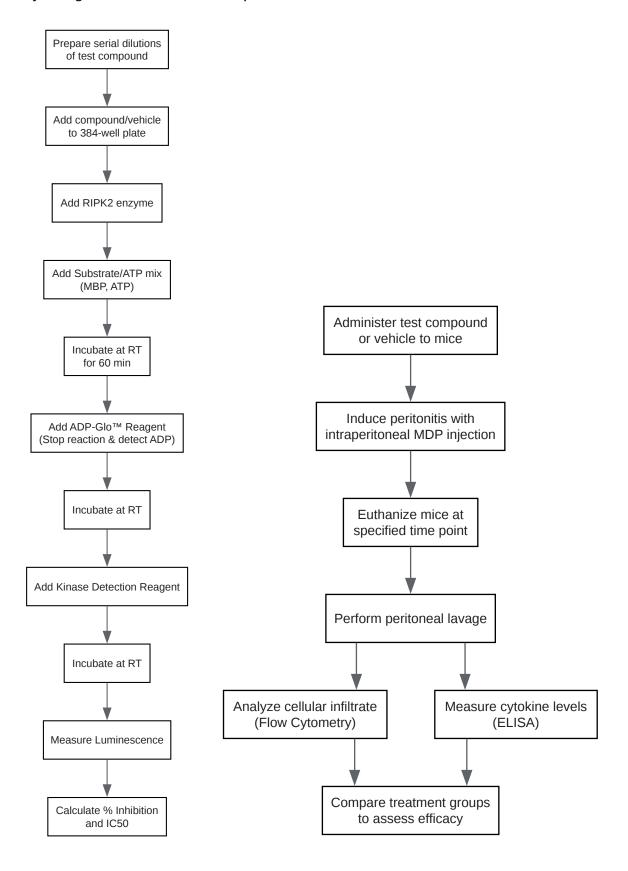
- Purified recombinant RIPK2 enzyme
- Myelin Basic Protein (MBP) substrate
- ATP
- Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
- Test compounds (e.g., RIPK2-IN-2)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
- 384-well plates
- Plate reader for luminescence detection

Procedure:

- Prepare serial dilutions of the test compound in kinase assay buffer.
- In a 384-well plate, add 1 μl of the test compound or vehicle (DMSO control).
- Add 2 μl of RIPK2 enzyme solution to each well.
- Initiate the kinase reaction by adding 2 μl of a substrate/ATP mix (containing MBP and ATP at desired concentrations, e.g., 50 μM ATP).
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo[™] Kinase
 Assay kit according to the manufacturer's instructions. This typically involves adding 5 μl of
 ADP-Glo[™] Reagent, incubating for 40 minutes, then adding 10 μl of Kinase Detection
 Reagent and incubating for another 30 minutes.
- Measure the luminescence signal using a plate reader.



Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. RIPK2 Wikipedia [en.wikipedia.org]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 8. Structures of the inactive and active states of RIP2 kinase inform on the mechanism of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 12. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. Nuffield Department of Medicine [ndm.ox.ac.uk]
- 13. embopress.org [embopress.org]
- To cite this document: BenchChem. [The Role of RIPK2 in Innate Immunity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610489#understanding-the-role-of-ripk2-in-2-in-innate-immunity]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com